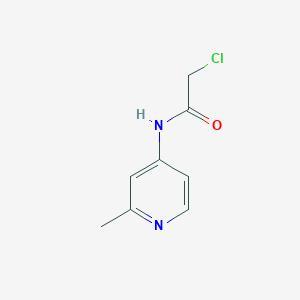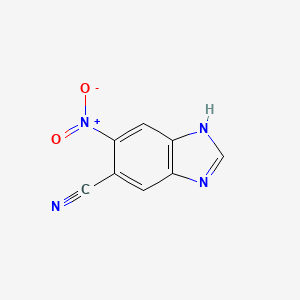![molecular formula C17H16O2 B13940338 [1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)
[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate: is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . It is characterized by a biphenyl group attached to a methyl 2-methyl-2-propenoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate typically involves the esterification of [1,1’-Biphenyl]-4-methanol with 2-methyl-2-propenoic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate is used as a building block for the synthesis of more complex organic molecules. It is also used in polymer chemistry for the preparation of specialty polymers .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of ester hydrolysis .
Medicine: In medicinal chemistry, [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate is explored for its potential as a drug intermediate. It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and resins. Its unique chemical properties make it suitable for applications requiring high-performance materials .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The biphenyl moiety can interact with hydrophobic pockets in proteins, influencing the binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Methyl 2-methylpropenoate: Similar in structure but lacks the biphenyl group.
Vinyl methacrylate: Contains a vinyl group instead of the biphenyl moiety.
2-Methyl-2-propenoic acid: The parent acid of the ester
Uniqueness: The presence of the biphenyl group in [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These properties make it distinct from other similar compounds and suitable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C17H16O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(4-phenylphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-13(2)17(18)19-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3 |
Clé InChI |
PFHGSLLQOWAHOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


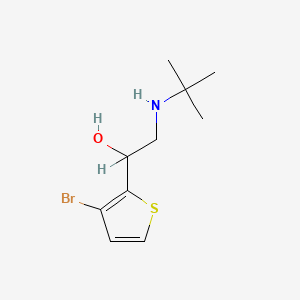
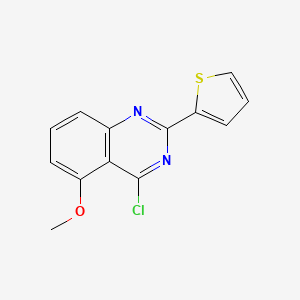


![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)

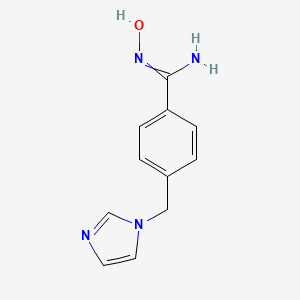
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
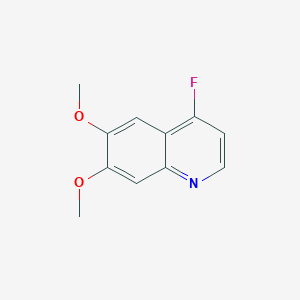
![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)

![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
